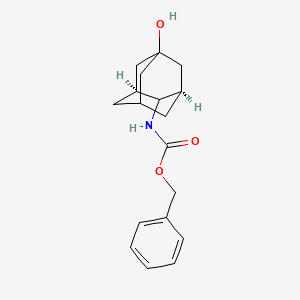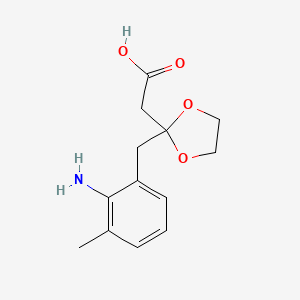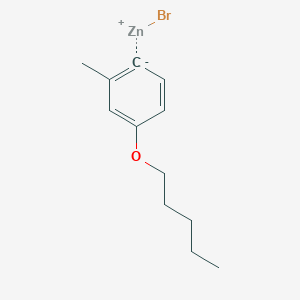
2-Methyl-4-n-pentyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-n-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the zinc atom in the molecule allows for unique reactivity patterns, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-n-pentyloxyphenylzinc bromide typically involves the reaction of 2-Methyl-4-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methyl-4-n-pentyloxyphenyl bromide+Zn→2-Methyl-4-n-pentyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Methyl-4-n-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst and a halide or pseudohalide partner.
Substitution Reactions: Often carried out in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the coupling partner.
科学的研究の応用
2-Methyl-4-n-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Methyl-4-n-pentyloxyphenylzinc bromide exerts its effects involves the transfer of the aryl group from the zinc atom to a suitable electrophile. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved are primarily dictated by the nature of the electrophile and the specific reaction being carried out.
類似化合物との比較
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-[(4-Morpholino)methyl]phenylzinc iodide: Used in organic synthesis with slightly different reactivity due to the presence of the iodide ion.
Uniqueness
2-Methyl-4-n-pentyloxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in various reactions. The presence of the pentyloxy group can also impart different solubility and stability characteristics compared to other organozinc reagents.
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-3-pentoxybenzene-6-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-9-13-12-8-6-7-11(2)10-12;;/h6,8,10H,3-5,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NRHBGDMPHSONOQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




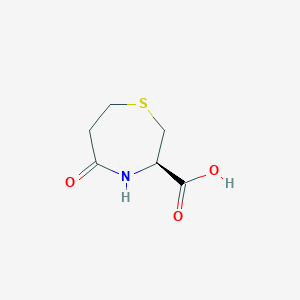
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
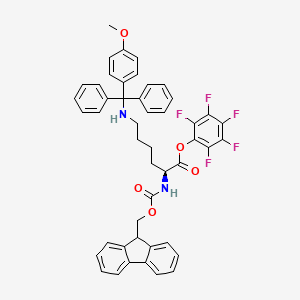
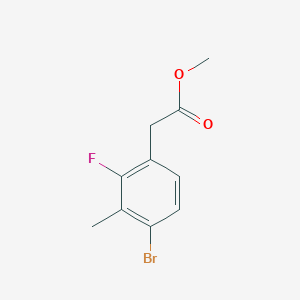
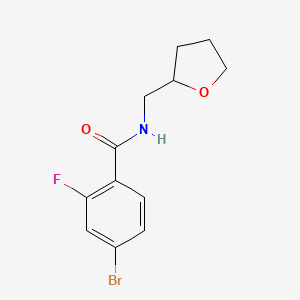
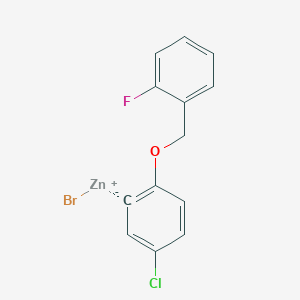
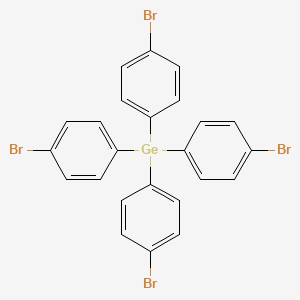
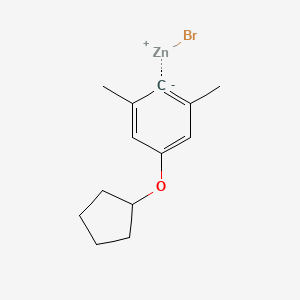
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

